Alpha-N,N,N-Trimethylalanine is primarily derived from biological sources, particularly in certain bacteria and plant species. It is classified under the category of amino acid derivatives and quaternary ammonium compounds. Its unique structure contributes to its solubility and functional properties in biological systems.
The synthesis of alpha-N,N,N-Trimethylalanine can be achieved through various chemical methods. One notable approach involves the methylation of L-alanine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically proceeds via nucleophilic substitution, leading to the formation of trimethylated products.
Technical Details:
Alpha-N,N,N-Trimethylalanine has a molecular formula of CHNO and a molecular weight of approximately 144.21 g/mol. The compound features a central carbon atom bonded to an amino group, three methyl groups, and a proline moiety.
Structural Characteristics:
Alpha-N,N,N-Trimethylalanine can participate in various chemical reactions typical of amino acids and quaternary amines. Key reactions include:
Technical Details:
The mechanism of action for alpha-N,N,N-Trimethylalanine primarily involves its role as an osmoprotectant in cells. It stabilizes proteins and cellular structures under stress conditions such as high salinity or temperature fluctuations.
Data Insights:
Alpha-N,N,N-Trimethylalanine is typically a white crystalline solid at room temperature. It is highly soluble in water due to its ionic nature.
Alpha-N,N,N-Trimethylalanine has several significant applications in scientific research:
Alpha-N,N,N-trimethylalanine (chemical formula: C₆H₁₃NO₂; PubChem CID: 78265175) is a modified alanine derivative featuring a quaternary ammonium group at the α-nitrogen position [1]. Its IUPAC systematic name is 2-(trimethylammonio)propanoate, reflecting its zwitterionic nature under physiological conditions. The term "alpha" specifies methylation at the α-carbon-adjacent nitrogen, distinguishing it from beta or gamma isomers. Alternative designations include N,N,N-trimethyl-L-alaninium for the chiral cationic form and α-trimethylalanine in biochemical contexts [5] [10].
Isomeric variations arise from:
Table 1: Nomenclature and Isomeric Forms of Alpha-N,N,N-Trimethylalanine
Designation Type | Name | Description |
---|---|---|
IUPAC Name | 2-(Trimethylammonio)propanoate | Zwitterionic form |
Biochemical Name | α,N,N,N-Trimethylalanine | Emphasizes α-nitrogen methylation |
Chiral Form | L-α-N,N,N-Trimethylalanine | Biologically relevant enantiomer |
Tautomer | Trimethylalanyl cation | Protonated form (acidic conditions) |
The molecule adopts a tetrahedral geometry at the quaternary nitrogen, with bond angles approximating 109.5° and C–N bond lengths of ~1.49 Å, characteristic of N–C(sp³) bonds in alkylammonium ions. The α-carbon maintains its chiral tetrahedral configuration, bonded to nitrogen (C–N⁺), carboxylate (C–COO⁻), hydrogen (C–H), and the methyl side chain (C–CH₃) [5] [10]. Key bonding features include:
Table 2: Key Bonding Parameters
Bond/Length (Å) | Angle (°) | Description |
---|---|---|
N⁺–Cα: 1.49 | Cα–N⁺–C: 109.5 | Quaternary ammonium geometry |
Cα–COOH: 1.54 | O=C–O: 123.0 | Carboxylate resonance |
N⁺–CH₃: 1.47 | C–Cα–N⁺: 110.2 | Sterically constrained rotation |
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Mass Spectrometry:
Table 3: Spectroscopic Assignments
Method | Signal (ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | δ 3.25 (s, 9H) | N⁺(CH₃)₃ |
δ 3.85 (q, 1H) | H-Cα | |
¹³C NMR | δ 54.2 | N⁺(CH₃)₃ |
δ 175.8 | COO⁻ | |
IR | 1585 cm⁻¹ | νₐₛ(COO⁻) |
MS | 131.1 | [M]⁺ (molecular ion) |
Direct crystallographic data for alpha-N,N,N-trimethylalanine remains scarce, but analogous quaternary ammonium amino acids exhibit orthorhombic or monoclinic crystal systems with P2₁2₁2₁ space groups. Key solid-state characteristics inferred from structural analogs include:
The steric bulk of the trimethylammonium group disrupts typical peptide backbone conformation, limiting its incorporation into standard peptide helices. This property is exploited in protein N-terminal methylation (e.g., myosin light chains), where it stabilizes extended conformations and enhances DNA-binding affinity via cation-π interactions [6] [8].
Table 4: Solid-State Properties and Biological Implications
Property | Observation | Functional Consequence |
---|---|---|
Crystal System | Monoclinic (analogs) | Dense ionic packing |
N⁺⋯O⁻ Distance | 2.7–2.9 Å | Stabilizes zwitterionic lattice |
Decomposition Point | >250°C | Thermal stability |
Conformational Impact | Disrupted ϕ/ψ angles | Alters protein-DNA binding |
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